
Iodobenzene-d5
Übersicht
Beschreibung
This compound is represented by the molecular formula C6D5I and has a molecular weight of 209.04 g/mol . It is primarily used as a stable isotope-labeled compound in various scientific research applications.
Wirkmechanismus
Target of Action
Iodobenzene-d5 is a deuterium-labeled variant of iodobenzene Iodobenzene, the non-deuterated variant, has been shown to interact with endoglucanase f in clostridium cellulolyticum .
Mode of Action
It’s known that deuterium substitution in drug molecules can affect their pharmacokinetic and metabolic profiles . This could potentially alter the interaction of this compound with its targets compared to iodobenzene.
Biochemical Pathways
Iodobenzene and its derivatives are known to be useful as synthetic intermediates in organic chemistry . They are often involved in various chemical reactions, potentially affecting multiple biochemical pathways.
Pharmacokinetics
The deuterium substitution is known to potentially affect the pharmacokinetic profile of a drug . This could influence the bioavailability of this compound.
Result of Action
As a deuterium-labeled compound, it’s often used as a tracer in the drug development process .
Action Environment
It’s known that iodobenzene is a volatile colorless liquid, and aged samples may appear yellowish . This suggests that factors such as temperature and age could potentially influence the properties and actions of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iodobenzene-d5 can be synthesized through the iodination of benzene-d5. The process involves the reaction of benzene-d5 with iodine in the presence of an oxidizing agent such as nitric acid. The reaction proceeds as follows: [ \text{C}_6\text{D}_6 + \text{I}_2 + \text{HNO}_3 \rightarrow \text{C}_6\text{D}_5\text{I} + \text{H}_2\text{O} + \text{NO}_2 ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale iodination of benzene-d5 using similar reaction conditions. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is typically subjected to steam distillation to separate the this compound from the reaction by-products .
Types of Reactions:
-
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. For example, it reacts with magnesium to form phenylmagnesium iodide, a Grignard reagent. [ \text{C}_6\text{D}_5\text{I} + \text{Mg} \rightarrow \text{C}_6\text{D}_5\text{MgI} ]
-
Oxidation Reactions: this compound can be oxidized to form iodosobenzene-d5 using oxidizing agents such as peracetic acid. [ \text{C}_6\text{D}_5\text{I} + \text{CH}_3\text{CO}_3\text{H} \rightarrow \text{C}_6\text{D}_5\text{IO} + \text{CH}_3\text{CO}_2\text{H} ]
Common Reagents and Conditions:
Magnesium: Used in the formation of Grignard reagents.
Peracetic Acid: Used in oxidation reactions to form iodosobenzene-d5.
Major Products:
Phenylmagnesium Iodide: Formed in substitution reactions with magnesium.
Iodosobenzene-d5: Formed in oxidation reactions with peracetic acid
Wissenschaftliche Forschungsanwendungen
Iodobenzene-d5 is widely used in various scientific research fields due to its unique properties:
Organic and Medicinal Chemistry: It serves as a labeled compound for isotope tracing and identifying reaction intermediates, aiding in the understanding of complex chemical processes and reaction mechanisms.
Drug Metabolism Studies: It is used to investigate the metabolic pathways and biotransformation of pharmaceutical agents, contributing to the development of safer and more effective medications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: It acts as a standard for deuterium NMR spectroscopy, allowing for precise calibration and referencing of deuterium-related measurements.
Materials Science: It is utilized in the synthesis of labeled polymers and dendrimers, enabling investigations into their structural properties and behaviors
Vergleich Mit ähnlichen Verbindungen
Iodobenzene: The non-deuterated form of iodobenzene-d5, represented by the molecular formula C6H5I.
Bromobenzene-d5: A deuterated form of bromobenzene, represented by the molecular formula C6D5Br.
Chlorobenzene-d5: A deuterated form of chlorobenzene, represented by the molecular formula C6D5Cl.
Comparison:
Reactivity: this compound is more reactive than bromobenzene-d5 and chlorobenzene-d5 due to the weaker carbon-iodine bond compared to carbon-bromine and carbon-chlorine bonds.
Applications: While all these compounds are used as labeled compounds in scientific research, this compound is particularly favored for its higher reactivity and unique chemical shift in NMR spectroscopy
Eigenschaften
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5I/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHMUERNLJLMHN-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])I)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477744 | |
| Record name | Iodobenzene-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7379-67-1 | |
| Record name | Iodobenzene-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodobenzene-d5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of deuterated compounds like Iodobenzene-d5 in scientific research?
A1: Deuterated compounds, like this compound, are important tools in various scientific disciplines. The substitution of hydrogen (H) with deuterium (D) introduces subtle changes in the compound's properties while maintaining its overall chemical behavior. These differences can be exploited in several ways:
Q2: Can you describe the synthesis of this compound as outlined in the abstract?
A2: The abstract describes a method for preparing this compound starting from commercially available Benzene-d6. [] The process involves a monoiodination reaction where Benzene-d6 is treated with a mixture of iodic acid, iodine, deuterated acetic acid (acetic acid-d4), deuterium oxide, and deuterated sulfuric acid (sulfuric acid-d2). This reaction yields this compound in a good yield, ranging from 60% to 80%.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloropyrazolo[1,5-A]pyrimidine](/img/structure/B1590288.png)

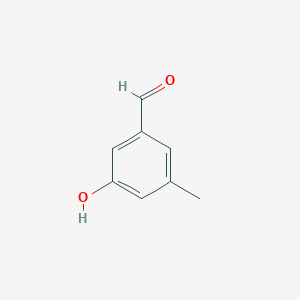
![Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B1590291.png)

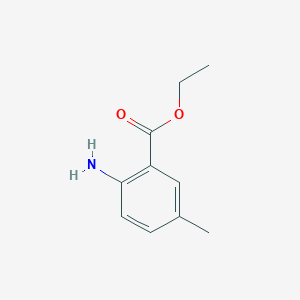

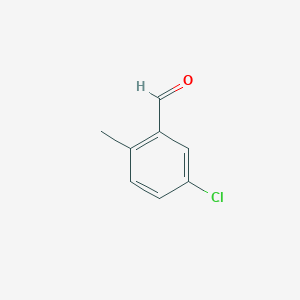
![1,4-Dioxaspiro[4.5]decan-6-one](/img/structure/B1590301.png)
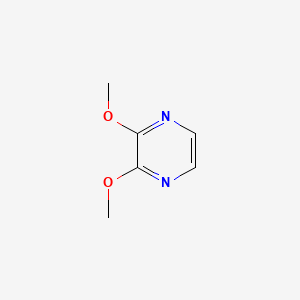


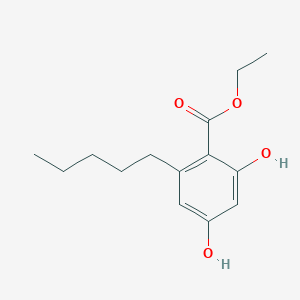
![4-Chlorobenzo[d]thiazol-5-amine](/img/structure/B1590310.png)
